4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

Vue d'ensemble

Description

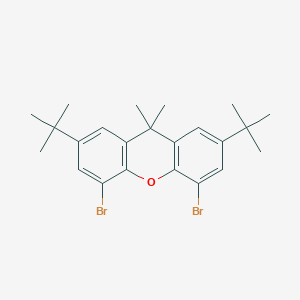

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a heterocyclic compound with the molecular formula C23H28Br2O and a molecular weight of 480.28 g/mol . It is characterized by the presence of bromine atoms at positions 4 and 5, tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9 on the xanthene core. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene typically involves the bromination of 2,7-di-tert-butyl-9,9-dimethylxanthene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride under controlled conditions . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene.

Major Products

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

DBD-TB-X serves as a precursor for synthesizing various heterocyclic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it an ideal candidate for creating more complex molecules. Notable synthesis applications include:

- Synthesis of 4,5-(N,N′-bis-cyclohexylamino)-2,7-di-tert-butyl-9,9-dimethylxanthene : This compound exhibits potential in pharmaceutical applications due to its biological activity.

- Production of oligothiophene tweezer molecules : These molecules can be used in the development of advanced materials with unique electronic properties .

Fluorescent Dyes

The structural characteristics of DBD-TB-X suggest potential applications in the field of fluorescent dyes. Its ability to absorb and emit light makes it suitable for use in:

- Biological imaging : Fluorescent dyes are crucial for visualizing cellular processes in live organisms.

- Sensor development : The compound can be utilized in sensors that detect specific biomolecules based on fluorescence changes .

Ligand Development

DBD-TB-X can also be employed as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can lead to:

- Catalysts for organic reactions : Transition metal complexes with DBD-TB-X can enhance reaction rates and selectivity.

- Materials for electronic applications : The compound's ligands can be integrated into materials used in organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Novel Ligands

A study demonstrated the synthesis of new non-donor ligands using DBD-TB-X as a starting material. These ligands were characterized by their ability to form stable complexes with various transition metals, showcasing their utility in catalysis and materials science .

Case Study 2: Development of Fluorescent Probes

Research has explored the use of DBD-TB-X derivatives as fluorescent probes for biological imaging. The compounds exhibited significant fluorescence enhancement upon binding to specific biomolecules, indicating their potential for real-time monitoring of biological processes .

Mécanisme D'action

The mechanism of action of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene primarily involves its role as a building block in organic synthesis. The bromine atoms at positions 4 and 5 are reactive sites that can undergo substitution or coupling reactions, allowing the compound to form various derivatives with different functional groups . These derivatives can interact with specific molecular targets and pathways, depending on their structure and functionalization .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks bromine atoms, making it less reactive in substitution reactions.

4,5-Diiodo-2,7-di-tert-butyl-9,9-dimethylxanthene: Similar structure but with iodine atoms instead of bromine, which can affect reactivity and applications.

9,9-Dimethylxanthene: Lacks both tert-butyl and bromine substituents, making it a simpler and less functionalized compound.

Uniqueness

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is unique due to the presence of both bromine and tert-butyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for the formation of a wide range of derivatives with diverse applications in scientific research .

Activité Biologique

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (CAS Number: 130525-43-8) is a synthetic compound belonging to the xanthene family. This compound has garnered attention for its potential applications in various fields, including organic synthesis and catalysis. Its unique structure, characterized by bromine substitutions and tert-butyl groups, contributes to its biological activity.

- Molecular Formula : C23H28Br2O

- Molecular Weight : 480.28 g/mol

- Melting Point : 260-262 °C

- Purity : 97% .

Antioxidant Properties

Research indicates that compounds in the xanthene family exhibit significant antioxidant activity. The presence of bromine and tert-butyl groups in this compound enhances its ability to scavenge free radicals. A study demonstrated that similar xanthene derivatives effectively reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

Anticancer Activity

Preliminary studies have explored the anticancer properties of xanthene derivatives. Specifically, this compound has been evaluated for its ability to inhibit tumor growth in vitro. In one study, the compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzymatic Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Certain studies suggest that it may inhibit specific kinases involved in cancer progression. The structure-activity relationship indicates that modifications to the xanthene core can significantly impact its inhibitory potency .

Case Studies

Synthesis and Applications

This compound is synthesized through various organic reactions involving bromination and tert-butylation of xanthene derivatives. It serves as a precursor for synthesizing novel ligands and catalysts in organic chemistry. Its utility in creating non-donor ligands has been highlighted in several synthetic pathways .

Propriétés

IUPAC Name |

4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJSJAIHWCFVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400985 | |

| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-43-8 | |

| Record name | 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene of interest in organometallic chemistry?

A: this compound serves as a versatile precursor for synthesizing pincer ligands. [, , ] These ligands, characterized by a rigid xanthene backbone and two flanking nitrogen-containing groups, exhibit strong binding affinity to various metal centers. This property renders them suitable for stabilizing reactive metal complexes, crucial for applications in catalysis and materials science.

Q2: How does the structure of the pincer ligand derived from this compound influence its reactivity?

A: The rigid xanthene backbone of the pincer ligand enhances the stability of the resulting metal complexes. [, ] Furthermore, the substituents on the flanking nitrogen atoms can be readily modified, allowing for fine-tuning of the steric and electronic properties of the metal center. For example, researchers have incorporated bulky adamantyl groups [] or the more flexible diisopropylimidazolin-2-imine groups [] to influence the reactivity of the resulting thorium and rare-earth metal complexes, respectively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.